GSK2646264 - 1398695-47-0

GSK2646264

Catalog Number: EVT-269964
CAS Number: 1398695-47-0
Molecular Formula: C24H26N2O2
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2646264 is a potent, selective Spleen Tyrosine Kinase (Syk) inhibitor with pIC50 of 7.1, >300-fold selectivity over Autota B. GSK2646264 is potentially useful for the topical treatment of inflammatory skin disease. GSK2646264 was selected for progression and is currently in Phase I clinical trials.
Overview

GSK2646264 is a small molecule compound that acts as an inhibitor of spleen tyrosine kinase, a critical enzyme involved in various immune responses. This compound has garnered attention for its potential therapeutic applications, particularly in conditions characterized by excessive mast cell activation and histamine release, such as chronic spontaneous urticaria.

Source

GSK2646264 was developed by GlaxoSmithKline and has been the subject of multiple studies investigating its efficacy and safety profile. It is primarily studied for its role in modulating immune responses through the inhibition of spleen tyrosine kinase.

Classification

GSK2646264 falls under the category of protein kinase inhibitors, specifically targeting spleen tyrosine kinase. This classification is significant as protein kinases are vital for signal transduction pathways that regulate numerous cellular processes, including immune responses.

Synthesis Analysis

Methods

The synthesis of GSK2646264 involves several chemical reactions that typically include the formation of key intermediates through standard organic synthesis techniques such as coupling reactions, cyclizations, and functional group modifications. While specific synthetic routes are proprietary, general methodologies for synthesizing similar compounds often involve:

  • Formation of the core structure: This may involve condensation reactions between various precursors.
  • Functionalization: Introduction of specific functional groups to enhance biological activity and selectivity.
  • Purification: Techniques such as chromatography to isolate the final product.

Technical Details

The synthesis process is optimized to ensure high purity and yield of GSK2646264, which is crucial for its subsequent biological evaluation. Analytical techniques like high-performance liquid chromatography and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

GSK2646264 has a defined molecular structure characterized by a core framework typical of small molecule inhibitors. The exact molecular formula and structural representation can be derived from crystallographic studies or computational modeling.

Data

The molecular weight of GSK2646264 is approximately 375.45 g/mol. Its structural features include specific functional groups that facilitate binding to the active site of spleen tyrosine kinase, contributing to its inhibitory activity.

Chemical Reactions Analysis

Reactions

GSK2646264 undergoes various chemical reactions that are essential for its biological function. Key reactions include:

  • Binding to Spleen Tyrosine Kinase: The compound competes with ATP for binding to the active site of spleen tyrosine kinase, inhibiting its activity.
  • Metabolism: In vivo studies indicate that GSK2646264 is metabolized primarily in the liver, undergoing phase I and phase II metabolic processes which include oxidation and conjugation.

Technical Details

The kinetics of the interaction between GSK2646264 and spleen tyrosine kinase can be analyzed using enzyme inhibition assays, which provide insights into the potency and selectivity of the compound against other kinases.

Mechanism of Action

Process

GSK2646264 exerts its pharmacological effects through the inhibition of spleen tyrosine kinase, which plays a pivotal role in signaling pathways associated with immune cell activation. By blocking this kinase, GSK2646264 reduces downstream signaling events that lead to mast cell degranulation and histamine release.

Data

In experimental models, GSK2646264 has demonstrated significant inhibition of histamine release from mast cells upon stimulation with immunoglobulin E. This effect highlights its potential utility in treating allergic conditions where mast cell activation is implicated.

Physical and Chemical Properties Analysis

Physical Properties

GSK2646264 is typically presented as a solid at room temperature. Its solubility profile indicates moderate solubility in aqueous solutions, which is advantageous for topical formulations aimed at localized delivery.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.
  • Stability: GSK2646264 exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.

Relevant analyses such as pH stability tests and degradation studies are essential to ascertain its shelf-life and compatibility with formulation excipients.

Applications

Scientific Uses

GSK2646264 has been primarily investigated for its therapeutic potential in treating chronic spontaneous urticaria and other allergic disorders characterized by excessive mast cell activity. Clinical trials have explored its safety, tolerability, pharmacodynamics, and pharmacokinetics in both healthy individuals and patients with chronic spontaneous urticaria.

Additionally, ongoing research aims to elucidate broader applications in immunological disorders where dysregulated signaling through spleen tyrosine kinase contributes to disease pathology. The compound's ability to selectively inhibit this kinase positions it as a promising candidate for targeted therapies in various inflammatory conditions.

Introduction to GSK2646264: Molecular and Pharmacological Context

Chemical Characterization of GSK2646264

Structural Analysis: 2D/3D Configuration and Physicochemical Properties

GSK2646264 (chemical name: 7-(2-methoxy-6-((4-methylpyridin-2-yl)methoxy)phenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine; CAS: 1398695-47-0) is a synthetic small-molecule inhibitor with the molecular formula C₂₄H₂₆N₂O₂ and a molecular weight of 374.48 g/mol [1] [7]. The compound features a tetrahydropyridine core linked to a methoxyphenyl moiety via an ether bridge, creating a planar aromatic system critical for kinase binding. Its 2D structure (SMILES: COc1cccc(c1C1=CC2C(C=C1)CCNCC2)OCc1nccc(c1)C) and 3D configuration reveal an extended conformation that optimally occupies the ATP-binding pocket of SYK [8].

Key physicochemical properties include:

  • LogP: 4.35 (indicating high lipophilicity) [8]
  • Topological Polar Surface Area (TPSA): 43.38 Ų [8]
  • Hydrogen Bonding: 2 acceptors, 1 donor [8]
  • Solubility: 50 mg/mL in DMSO [1]

Table 1: Physicochemical Profile of GSK2646264

PropertyValue
Molecular FormulaC₂₄H₂₆N₂O₂
Molecular Weight374.48 g/mol
LogP4.35
TPSA43.38 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Rotatable Bonds5

Synthetic Organic Classification and Lipinski Compliance

GSK2646264 belongs to the synthetic organic class of azepine derivatives, specifically designed for topical bioavailability [3] [5]. It complies with Lipinski's Rule of Five:

  • Molecular weight: 374.48 (<500 Da)
  • LogP: 4.35 (<5)
  • Hydrogen bond donors: 1 (<5)
  • Hydrogen bond acceptors: 2 (<10) [8]This compliance predicts favorable absorption and permeability, essential for dermal penetration. The compound’s moderate TPSA (43.38 Ų) further supports skin permeation, enabling effective delivery to epidermal and dermal mast cells [1] [9].

Pharmacological Profile

Spleen Tyrosine Kinase (SYK) Inhibition Mechanism

GSK2646264 is a potent and selective ATP-competitive inhibitor of spleen tyrosine kinase (SYK), with a pIC₅₀ of 7.1 (IC₅₀ = 79.4 nM) [1] [8]. SYK mediates FcεRI signaling in mast cells, triggering degranulation and histamine release. GSK2646264 binds SYK’s aspartate-512 residue within the ribose pocket, preventing phosphorylation of downstream proteins like PLCγ and ERK [8]. In ex vivo human skin models, it concentration-dependently inhibits anti-IgE-induced histamine release (IC₅₀ = 0.7 μM; IC₉₀ = 6.8 μM) but does not affect C5a-induced release, confirming target specificity [2] [6]. Topical application (0.5–3% cream) achieves dermal concentrations >6.8 μM, providing >90% histamine suppression [2] [6].

Selectivity Profiling: Off-Target Kinase Interactions

While selective for SYK, GSK2646264 exhibits off-target activity against several kinases:

Table 2: Kinase Selectivity Profile of GSK2646264

KinasepIC₅₀Fold Selectivity vs. SYKFunctional Relevance
SYK7.11× (Reference)Primary target
LCK5.439× less selectiveT-cell signaling
LRRK25.450× less selectiveParkinson’s disease
GSK3β5.363× less selectiveGlycogen metabolism
JAK25.0125× less selectiveCytokine signaling
VEGFR24.5>300× less selectiveAngiogenesis
Aurora A/B<4.3–4.6>300× less selectiveMitotic regulation

Data derived from [1] [7] [8].

Notably, selectivity over Aurora kinases (>300-fold) was a key optimization goal due to their association with genotoxicity [3] [8]. The off-target inhibition of LCK (pIC₅₀ = 5.4) and JAK2 (pIC₅₀ = 5.0) is unlikely to be clinically relevant at therapeutic dermal concentrations, as their IC₅₀ values exceed achievable skin levels [1] [8].

Properties

CAS Number

1398695-47-0

Product Name

GSK2646264

IUPAC Name

7-[2-methoxy-6-[(4-methylpyridin-2-yl)methoxy]phenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C24H26N2O2/c1-17-8-13-26-21(14-17)16-28-23-5-3-4-22(27-2)24(23)20-7-6-18-9-11-25-12-10-19(18)15-20/h3-8,13-15,25H,9-12,16H2,1-2H3

InChI Key

KYANYGKXMNYFBX-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)COC2=CC=CC(=C2C3=CC4=C(CCNCC4)C=C3)OC

Solubility

Soluble in DMSO

Synonyms

GSK2646264; GSK-2646264; GSK 2646264;

Canonical SMILES

CC1=CC(=NC=C1)COC2=CC=CC(=C2C3=CC4=C(CCNCC4)C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.